Acetic acid, (1H-indazol-5-yloxy)-
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Overview
Description
The compound "Acetic acid, (1H-indazol-5-yloxy)-" is a derivative of acetic acid where the acetic acid moiety is attached to an indazole ring system. Indazole derivatives are known for their biological activities, and modifications on the indazole ring can lead to compounds with potential therapeutic applications. For instance, acetic acids bearing the 1-phenyl-1H-indazole nucleus have demonstrated analgesic and anti-inflammatory activities, suggesting that similar compounds could also possess these properties .
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For example, the synthesis of [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and related compounds starts from tetrahydro-1-phenyl-4H-indazol-4-one and involves several reaction steps to introduce the acetic acid moiety . Other synthetic approaches for related compounds, such as (1H-1,2,3-triazol-1-yl)acetic acid derivatives, have been developed using azidoacetamides, β-ketoesters, and acetylacetone under metal-free conditions . These methods highlight the versatility and creativity required in the synthesis of acetic acid derivatives with heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been determined using X-ray diffraction and quantum chemical calculations. These studies reveal the importance of the relative orientation of the planar heterocyclic system and its substituents, which can lead to different conformers with varying stabilities . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetic acid derivatives with heterocyclic rings can involve various reactions, such as the formation of hydrogen bonds, which are significant for the compound's stability and interactions in the solid state. For example, the O-H...O hydrogen bond observed in (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid contributes to the formation of chains in the crystal structure and affects the polarization of the oxygen acceptor . Understanding these interactions is essential for predicting the behavior of these compounds in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives with heterocyclic rings are influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock, can provide insights into various properties, including HOMO and LUMO energy analysis, electronic transitions, dipole moments, polarizability, and hyperpolarizability. These properties are important for understanding the compound's reactivity and potential applications in drug discovery . Additionally, NMR and IR spectroscopy can be used to characterize these compounds and compare theoretical predictions with experimental data .
Scientific Research Applications
1. Synthesis and Characterization
- Researchers have isolated and identified several esters derived from reactions involving (1H-indazol-3-yl)oxy acetic acid, highlighting its role in chemical synthesis and the study of reaction mechanisms. These esters, obtained from reactions with ethyl chloroacetate, demonstrate the compound's utility in producing a variety of chemical structures (Bonanomi & Palazzo, 1977).
2. Potential Pharmacological Properties
- Certain derivatives of 1H-indazole, such as [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in animal studies, indicating potential pharmacological applications (Mosti et al., 1992).
3. Chemical Structure and Properties
- Detailed studies on the structure and vibrational properties of compounds like indazol-2-yl-acetic acid have been conducted, providing insights into the molecular characteristics of these compounds. Such research aids in understanding the chemical and physical properties of these molecules (Teixeira et al., 2006).
Future Directions
The future directions for “Acetic acid, (1H-indazol-5-yloxy)-” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .
Mechanism of Action
Target of Action
Compounds containing the indazole moiety have been reported to inhibit, regulate, and modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .
Mode of Action
For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and volume regulation .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Based on the potential targets, it can be inferred that the compound may disrupt cell cycle progression and volume regulation, potentially leading to cell death .
properties
IUPAC Name |
2-(1H-indazol-5-yloxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXIBSZUOFNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184325 |
Source
|
Record name | Acetic acid, (1H-indazol-5-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30226-16-5 |
Source
|
Record name | Acetic acid, (1H-indazol-5-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (1H-indazol-5-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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